molecular formula C16H25ClN2O4 B3861412 2-hydroxy-N-(2-morpholin-4-ylethyl)-4-propoxybenzamide;hydrochloride

2-hydroxy-N-(2-morpholin-4-ylethyl)-4-propoxybenzamide;hydrochloride

Cat. No.: B3861412
M. Wt: 344.8 g/mol
InChI Key: VJVIMKCFAVNARM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(2-morpholin-4-ylethyl)-4-propoxybenzamide;hydrochloride typically involves the coupling of 2-hydroxy-4-propoxybenzoic acid with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(2-morpholin-4-ylethyl)-4-propoxybenzamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide bond would produce an amine .

Scientific Research Applications

2-hydroxy-N-(2-morpholin-4-ylethyl)-4-propoxybenzamide;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(2-morpholin-4-ylethyl)-4-propoxybenzamide;hydrochloride involves its interaction with specific molecular targets. The morpholine ring is known to interact with various enzymes and receptors, modulating their activity. This compound may also influence cellular pathways by binding to specific proteins and altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-N-(2-morpholin-4-ylethyl)-4-propoxybenzamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propoxy group, in particular, may enhance its solubility and interaction with biological targets .

Properties

IUPAC Name

2-hydroxy-N-(2-morpholin-4-ylethyl)-4-propoxybenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4.ClH/c1-2-9-22-13-3-4-14(15(19)12-13)16(20)17-5-6-18-7-10-21-11-8-18;/h3-4,12,19H,2,5-11H2,1H3,(H,17,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVIMKCFAVNARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)NCCN2CCOCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-hydroxy-N-(2-morpholin-4-ylethyl)-4-propoxybenzamide;hydrochloride

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